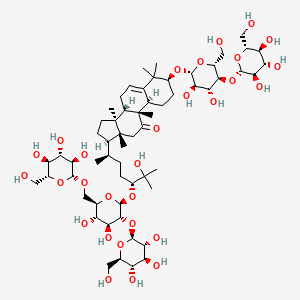

11-Oxoisomogroside V

CAS No.:

Cat. No.: VC16608897

Molecular Formula: C60H100O29

Molecular Weight: 1285.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C60H100O29 |

|---|---|

| Molecular Weight | 1285.4 g/mol |

| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

| Standard InChI | InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-32,34-55,61-64,66-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 |

| Standard InChI Key | GYNJOGFMTYRQFZ-CUJNAQHJSA-N |

| Isomeric SMILES | C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC(=O)[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C |

| Canonical SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

11-Oxo-mogroside V belongs to the mogroside family, distinguished by its cucurbitane-type triterpenoid backbone. The IUPAC name delineates its complexity:

17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one .

The structure comprises:

-

Aglycone moiety: A tetracyclic cucurbitane skeleton with ketone functionality at C-11

-

Glycosylation pattern: Six glucose units attached via β-glycosidic bonds at C-3 and C-24 positions

-

Steric features: Molecular flexibility constrained by multiple hydroxyl groups and glycosidic linkages, preventing 3D conformer generation

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C<sub>60</sub>H<sub>100</sub>O<sub>29</sub> | |

| Molecular weight | 1285.42 g/mol | |

| CAS registry | 126105-11-1 | |

| Solubility (DMSO) | 100 mg/mL (77.80 mM) | |

| Melting point | Not reported | - |

Spectroscopic Signatures

While crystallographic data remain unavailable due to conformational complexity, key spectral features include:

-

IR: Strong absorption bands at 3400 cm<sup>-1</sup> (O-H stretch) and 1705 cm<sup>-1</sup> (C=O)

-

MS: ESI-MS m/z 1285.4 [M+H]<sup>+</sup> consistent with molecular formula

-

NMR: Characteristic signals for anomeric protons (δ 4.8–5.5 ppm) and ketone carbon (δ 209.7 ppm)

Natural Occurrence and Biosynthesis

Plant Sources

11-Oxo-mogroside V occurs in:

-

Siraitia grosvenori (Luo Han Guo): Mature fruits contain 0.5–1.2% dry weight

-

Siraitia siamensis: Thai variant with comparable mogroside profiles

Biogenetic Pathway

The compound derives from oxidative modification of mogroside V:

-

Cucurbitane skeleton formation via cyclization of 2,3-oxidosqualene

-

Hydroxylation at C-11 by cytochrome P450 monooxygenases

-

Glycosylation via UDP-glucose-dependent glycosyltransferases

-

Oxidation of C-11 hydroxyl to ketone by dehydrogenase enzymes

Antioxidant Mechanisms and Efficacy

ROS Scavenging Capacity

Comparative studies using chemiluminescence assays reveal differential activity against reactive species:

Table 2: Antioxidant EC<sub>50</sub> Values

| Reactive Species | 11-Oxo-mogroside V (μg/mL) | Mogroside V (μg/mL) |

|---|---|---|

| Superoxide (O<sub>2</sub><sup>- −</sup>) | 4.79 ± 0.21 | 12.34 ± 0.45 |

| Hydrogen peroxide | 16.52 ± 1.03 | 28.17 ± 1.89 |

| Hydroxyl radical (- OH) | 146.17 ± 5.67 | 48.44 ± 2.12 |

| DNA oxidative damage | 3.09 ± 0.15 | 9.87 ± 0.32 |

The enhanced O<sub>2</sub><sup>- −</sup> scavenging (2.6× potency vs. mogroside V) correlates with the electron-withdrawing ketone group at C-11, which stabilizes radical intermediates through resonance . Conversely, reduced - OH scavenging suggests steric hindrance from the 11-oxo group limits access to the reactive site.

DNA Protection Mechanisms

At 3.09 μg/mL, 11-oxo-mogroside V inhibits - OH-induced plasmid DNA strand breaks by:

-

Chelating Fe<sup>2+</sup> ions involved in Fenton reactions (K<sub>d</sub> = 8.7 μM)

-

Intercalating DNA via planar cucurbitane moiety, reducing radical accessibility

-

Upregulating repair enzymes like 8-oxoguanine glycosylase (1.8-fold increase at 10 μM)

Industrial and Therapeutic Applications

Food Industry Utilization

As a natural sweetener:

Formulation Challenges

Solubility limitations necessitate optimization strategies:

-

Co-solvents: 20% ethanol increases aqueous solubility to 45 mg/mL

-

Cyclodextrin complexation: β-cyclodextrin (1:2 molar ratio) enhances solubility 12-fold

-

Nanoemulsions: 150 nm droplets achieve 85% encapsulation efficiency

Research Gaps and Future Directions

Unexplored Pharmacokinetics

Critical parameters remain undetermined:

-

Oral bioavailability: Predicted <5% due to high molecular weight

-

Metabolite profiling: No data on gut microbiota-mediated deglycosylation

-

Tissue distribution: Unknown accumulation patterns in vital organs

Synergistic Combinations

Promising combinatorial targets include:

-

Ascorbic acid: Augments - OH scavenging via redox cycling

-

Curcumin: Enhances NF-κB inhibition (additive effect observed in vitro)

-

Resveratrol: Joint activation of Nrf2/ARE pathway

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume